5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one
Overview
Description
The compound “5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one” is a benzoxazole derivative. Benzoxazoles are heterocyclic compounds containing a benzene fused to an oxazole ring. They are known for their diverse biological activities and are used in drug discovery .
Chemical Reactions Analysis
Benzoxazoles are known to participate in various chemical reactions. Their reactivity can be influenced by the substituents attached to the benzoxazole core. For instance, the bromine atom could potentially be replaced in a nucleophilic aromatic substitution reaction .Scientific Research Applications
Synthesis and Experimental Studies
5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one has been studied for its potential in synthesizing novel compounds with pharmacological applications. One study involved synthesizing new oxazolones with potential cytotoxicity and antimicrobial activity, indicating its utility in pharmaceutical research (Rosca, 2020).
Antioxidant Activity
Research on naturally occurring bromophenols isolated from marine algae identified compounds structurally similar to this compound. These compounds exhibited potent antioxidant activities, suggesting the potential use of similar compounds in food preservation and health supplements (Li et al., 2011).
Microwave-Assisted Synthesis
A study focused on microwave-assisted synthetic approaches to create derivatives of benzo[d]oxazol-5-yl-1H-benzo[d]imidazole, highlighting the role of this compound in developing diverse libraries of compounds for drug discovery programs (Chanda et al., 2012).
Antimicrobial Activity
The synthesis of oxazol-5(4H)-ones, including those containing this compound, has been explored for their potential antimicrobial properties. This research contributes to the development of new antibacterial and antifungal agents (Patel & Patel, 2011).
Industrial Process Scale-Up
In industrial contexts, compounds like 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, which share a structural resemblance to this compound, have been scaled up effectively for the manufacturing of therapeutic agents, illustrating its potential in large-scale pharmaceutical production (Zhang et al., 2022).
Mechanism of Action
Properties
IUPAC Name |
5-bromo-3-(2-methoxyethyl)-1,3-benzoxazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-14-5-4-12-8-6-7(11)2-3-9(8)15-10(12)13/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQHWJYDZHPUAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=CC(=C2)Br)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.